

Comparative NMR Analysis: 5-Bromo-2,3-dichloroquinoxaline and its Analogue

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Compound of Interest

Compound Name: 5-Bromo-2,3-dichloroquinoxaline

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A detailed comparison of the ^1H and ^{13}C NMR spectral data of **5-Bromo-2,3-dichloroquinoxaline** and the closely related 2,3-dichloroquinoxaline. This guide provides predicted and experimental data, detailed experimental protocols, and a workflow for NMR characterization to aid researchers in the structural elucidation of these compounds.

This guide presents a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **5-Bromo-2,3-dichloroquinoxaline** alongside its structural analogue, 2,3-dichloroquinoxaline. Due to the limited availability of experimental spectra for **5-Bromo-2,3-dichloroquinoxaline**, this guide utilizes predicted NMR data generated from computational models. This comparison serves as a valuable tool for researchers, scientists, and professionals in drug development by offering insights into the influence of the bromine substituent on the chemical shifts of the quinoxaline core.

NMR Data Comparison

The following table summarizes the predicted ^1H and ^{13}C NMR chemical shifts for **5-Bromo-2,3-dichloroquinoxaline** and the experimental data for 2,3-dichloroquinoxaline. The data is presented to facilitate a direct comparison of the spectral features.

Compound	Nucleus	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5-Bromo-2,3-dichloroquinoline (Predicted)	^1H	H-6	7.95	dd	8.0, 1.0
H-7	7.70	t	8.0		
H-8	8.10	dd	8.0, 1.0		
^{13}C	C-2	145.0	-	-	
C-3	145.0	-	-		
C-4a	140.5	-	-		
C-5	120.0	-	-		
C-6	135.0	-	-		
C-7	128.0	-	-		
C-8	132.0	-	-		
C-8a	141.0	-	-		
2,3-dichloroquinoline (Experimental)	^1H	H-5, H-8	8.05	dd	6.4, 3.4
H-6, H-7	7.85	dd	6.4, 3.4		
^{13}C	C-2, C-3	144.9	-	-	
C-4a, C-8a	141.2	-	-		
C-5, C-8	130.8	-	-		
C-6, C-7	130.4	-	-		

Experimental Protocols

The following provides a general methodology for the acquisition of ^1H and ^{13}C NMR spectra for quinoxaline derivatives.

Sample Preparation:

Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

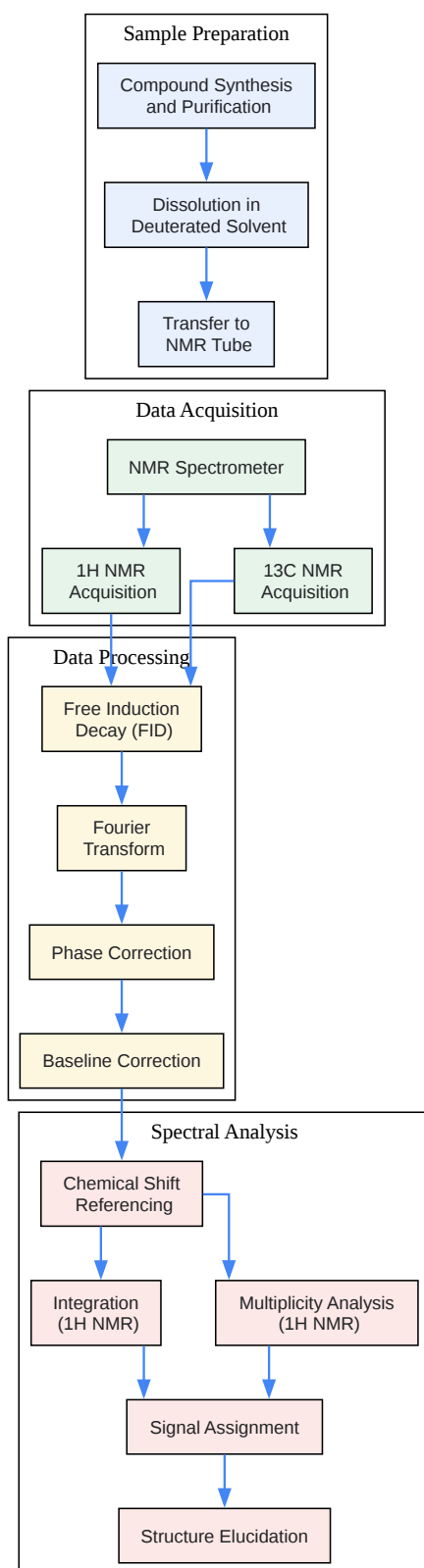
Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

^{13}C NMR Spectroscopy:

Carbon-13 NMR spectra are acquired on the same instrument, operating at a frequency of 100 MHz or 125 MHz, respectively. Due to the low natural abundance and lower gyromagnetic ratio of the ^{13}C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. The spectral width is generally set to 200-250 ppm.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of quinoxaline derivatives using NMR spectroscopy.



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